N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
Description
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(2-hydroxy-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-21(18-7-3-1-4-8-18)16-23-22(26)19-13-11-17(12-14-19)15-24-29(27,28)20-9-5-2-6-10-20/h1-14,21,24-25H,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNMDBTAVEGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of benzyl chloride with phenylmagnesium bromide to form 2-phenylethanol.
Sulfonylation: The hydroxyl group of 2-phenylethanol is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine to yield the sulfonylated intermediate.
Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-aminobenzamide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products include phenylacetic acid or benzaldehyde.
Reduction: Products include thiophenol or phenyl sulfide.
Substitution: Products include brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Moieties
a) 4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (CAS 690245-55-7)
- Structural Differences : This analog replaces the hydroxy-phenylethyl group with a 4-methylphenyl moiety and introduces a 3-methoxyphenylsulfonyl group instead of phenylsulfonyl.
- Functional Implications : The methoxy group may enhance solubility, while the methylphenyl substituent could alter steric interactions in biological targets .
b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Features : These compounds share the phenylsulfonylbenzamide core but incorporate a triazole-thione ring system.
- Spectral Comparison : Unlike the target compound, these analogs exhibit νC=S stretching at 1247–1255 cm⁻¹ (IR) and lack carbonyl bands due to tautomerization .
Benzamide Derivatives with Nitro or Halogen Substituents
a) N-(2-Nitrophenyl)-4-bromo-benzamide (Acta Crystallogr E, 2012)
- Structural Contrast : Replaces the sulfonamide group with a nitro substituent and substitutes the hydroxy-phenylethyl chain with a 2-nitrophenyl group.
- Crystallographic Data : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .
b) Nitazoxanide (C12H9N3O5S)
- Pharmacological Relevance : A nitro-thiazole benzamide with antiparasitic activity. Structural divergence includes a thiazole ring and acetyloxy group, contrasting with the sulfonamide and hydroxy-ethyl motifs in the target compound .
Hydroxamic Acid-Based HDAC Inhibitors
a) N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
- Functional Divergence : Features a hydroxamic acid group instead of sulfonamide, enabling histone deacetylase (HDAC) inhibition.
- Bioactivity : Demonstrates IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells, with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA .
Biological Activity
N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological evaluation, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C₁₅H₁₅N₃O₃S
- CAS Number : 1010908-75-4
- Structure : The compound features a phenylsulfonyl group attached to a benzamide, which is further substituted with a hydroxyethyl moiety.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzamide Backbone : Starting from 4-aminobenzamide, the compound is reacted with phenylsulfonyl chloride to introduce the sulfonamide functionality.
- Hydroxyethyl Substitution : The introduction of the hydroxyethyl group is achieved through a nucleophilic substitution reaction.
Antimicrobial Properties
Research has indicated that derivatives of similar benzamide structures exhibit significant antimicrobial activity. For instance, compounds related to N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Benzamide derivative 1d | 1.95 | Drug-resistant B. subtilis |
| Benzamide derivative 2a | 3.9 | S. aureus |
| Benzamide derivative 1n | 7.8 | E. coli |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly in models of pulmonary diseases. It acts as an agonist for β₂ adrenergic receptors, which are crucial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves:
- Bronchodilation : Relaxation of bronchial smooth muscles.
- Reduction of Inflammatory Mediators : Decreased production of cytokines and chemokines.
Study on Anticancer Activity
A study focusing on related benzamide compounds demonstrated their potential as histone deacetylase (HDAC) inhibitors, leading to antiproliferative effects in cancer cells. For instance:
- In vitro assays showed that certain derivatives had IC₅₀ values significantly lower than established treatments like SAHA.
- Xenograft models indicated that these compounds could inhibit tumor growth effectively.
Apoptosis and Cell Cycle Analysis
Further investigations revealed that these compounds could induce apoptosis in cancer cells while causing G2/M phase arrest, which is critical for halting cancer cell proliferation.
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and sulfonamide introduction. Key steps include:
-
Coupling Reactions : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between carboxylic acids and amines .
-
Sulfonamide Functionalization : React phenylsulfonyl chloride derivatives with primary amines under basic conditions (e.g., triethylamine in THF) to introduce the sulfonamide group .
-
Optimization : Adjust solvent polarity (e.g., acetonitrile/water mixtures), temperature (room temperature to 100°C), and stoichiometry to suppress side reactions like hydrolysis or over-sulfonylation. Purification via recrystallization (methanol/water) or column chromatography improves yield and purity .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Bond Formation | DCC, DMAP, CH₂Cl₂, 24h, RT | 75-85% | |
| Sulfonamide Addition | Phenylsulfonyl chloride, NEt₃, THF, 2h, RT | 60-70% |
Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons and carbons, such as the hydroxy-phenylethyl group (δ 4.3–4.5 ppm for -CH₂-OH) and sulfonamide NH (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z 450.2 [M+H]⁺). Fragmentation patterns validate the benzamide and sulfonamide moieties .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing inhibitors of enzymes like carbonic anhydrase or kinases) .
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., acetazolamide for sulfonamide benchmarks) .
- Cell-Based Testing : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-cancerous cells to assess selectivity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways or target interactions for this compound?
- Methodological Answer :
- Reaction Mechanism Studies : Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., amide bond formation), guiding solvent/catalyst selection .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., sulfonamide binding to enzyme active sites). Focus on hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- Pharmacokinetic Modeling : SwissADME predicts logP (lipophilicity) and CYP450 metabolism to prioritize derivatives with improved bioavailability .
Q. What is the impact of structural modifications (e.g., sulfonyl group substitution) on biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the phenylsulfonyl (e.g., -CF₃, -OCH₃) or benzamide positions. Compare bioactivity to identify critical moieties .
- SAR Workflow :
Library Design : Use parallel synthesis to generate 10–20 analogs.
Activity Profiling : Test against a panel of targets (enzymes, cell lines).
Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
- Case Study : Fluorine substitution at the phenyl ring improved target affinity by 10-fold in kinase inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >0.5% can skew bioactivity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Structural Confirmation : Re-characterize batches with conflicting data using XRD or 2D NMR to rule out isomerism or polymorphic differences .
- Meta-Analysis : Compare results across studies using tools like Forest plots to identify outliers and consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
